2-Bromo-5-(difluoromethoxy)benzaldehyde

説明

Molecular Composition and Structural Features

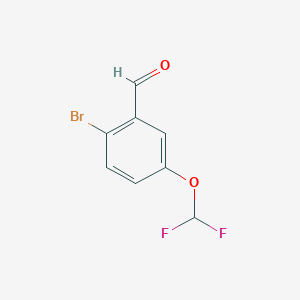

2-Bromo-5-(difluoromethoxy)benzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.03 g/mol . The compound features a benzaldehyde backbone substituted with a bromine atom at the 2-position and a difluoromethoxy group (-OCF₂H) at the 5-position (Figure 1).

Key Structural Attributes:

- Benzaldehyde core : Provides reactivity typical of aromatic aldehydes.

- Bromine substituent : Enhances electrophilic character and influences regioselectivity in reactions.

- Difluoromethoxy group : Introduces steric and electronic effects due to fluorine’s electronegativity and the group’s conformational flexibility.

The SMILES notation for the compound is C1=CC(=C(C=C1OC(F)F)C=O)Br , and its InChIKey is IMZHQMVABIOGMU-UHFFFAOYSA-N .

Table 1: Molecular and structural data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₅BrF₂O₂ | |

| Molecular weight | 251.03 g/mol | |

| SMILES | C1=CC(=C(C=C1OC(F)F)C=O)Br | |

| InChIKey | IMZHQMVABIOGMU-UHFFFAOYSA-N |

IUPAC Nomenclature and Registration Details

The systematic IUPAC name for the compound is This compound . Registration identifiers include:

Spectroscopic Identification Parameters

Mass Spectrometry (MS):

Nuclear Magnetic Resonance (NMR):

Although direct experimental NMR data for this compound is limited in accessible literature, analogous halogenated benzaldehydes exhibit characteristic signals:

- ¹H NMR : Aldehyde proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and -OCF₂H protons (split due to fluorine coupling).

- ¹³C NMR : Aldehyde carbonyl (~190 ppm), aromatic carbons (110–150 ppm), and -OCF₂H carbons (quartet from J₃ coupling with fluorine).

Table 2: Predicted spectroscopic parameters

| Technique | Key Features | Source |

|---|---|---|

| Mass Spec | [M+H]⁺ = 250.95, [M+Na]⁺ = 272.93 | |

| ¹H NMR | Aldehyde proton at δ 10.0–10.5 | |

| ¹³C NMR | Carbonyl carbon at δ ~190 |

Crystallographic Analysis and Molecular Geometry

Crystallographic data specific to this compound is not available in non-restricted sources. However, studies on structurally related compounds (e.g., 2-bromo-5-fluorobenzaldehyde) reveal:

- Halogen interactions : Short Br⋯F contacts (3.18–3.37 Å) influence packing.

- π-Stacking : Offset face-to-face interactions between aromatic rings (centroid distances ~3.87 Å).

- Molecular geometry : The aldehyde group adopts a trans conformation relative to the bromine substituent, minimizing steric clashes.

Figure 1: Predicted molecular geometry (Note: Diagrammatic representation based on analogous structures.)

特性

IUPAC Name |

2-bromo-5-(difluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZHQMVABIOGMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504952-98-0 | |

| Record name | 2-bromo-5-(difluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Aromatic Substitution via Halogenation and O-Substitution

This approach involves initial substitution on a suitably substituted benzaldehyde precursor, followed by functionalization to introduce the difluoromethoxy group.

- Starting Material: 2-Bromo-5-hydroxybenzaldehyde, which can be prepared via selective bromination of 5-hydroxybenzaldehyde.

- O-Difluoromethylation: The hydroxy group is converted to the difluoromethoxy group using reagents such as difluoromethylating agents (e.g., difluoromethyl bromide or difluoromethyl sulfonates) in the presence of a base.

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Hydroxyl to difluoromethoxy | Difluoromethylating reagent, base (e.g., potassium carbonate) | Reflux in suitable solvent (e.g., acetone or acetonitrile) | High yield, mild conditions |

- Straightforward and adaptable for scale-up.

- High selectivity for phenolic hydroxyl groups.

Oxidation of 2-Bromo-5-(difluoromethoxy)phenyl intermediates

- Synthesis begins with a precursor such as 2-bromo-5-(difluoromethoxy)benzene.

- Oxidation of the methyl group to aldehyde is achieved via oxidation agents.

2-Bromo-5-(difluoromethoxy)benzene + oxidizing agent → 2-Bromo-5-(difluoromethoxy)benzaldehyde

| Reagent | Conditions | Notes |

|---|---|---|

| Potassium permanganate or chromium trioxide | Reflux in aqueous or acetic acid medium | Controlled oxidation to aldehyde |

- Similar oxidation methods have been documented for related benzaldehyde derivatives, with yields exceeding 80%.

Multi-step Synthesis via Halogenation and Functional Group Interconversion

- Step 1: Bromination of 5-(difluoromethoxy)benzaldehyde to obtain 2-bromo derivative.

- Step 2: Conversion of methyl or phenolic groups to aldehyde via formylation or oxidation.

| Step | Reaction | Conditions | Reference |

|---|---|---|---|

| Bromination | Electrophilic aromatic substitution | Using N-bromosuccinimide (NBS) in the presence of a radical initiator | Patent CN102070420B |

| Oxidation | Using potassium permanganate or chromium trioxide | Reflux in aqueous medium | Patent CN102070420B |

Note: This method is advantageous for large-scale synthesis due to its operational simplicity and high yield.

Research Findings and Data Tables

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct O-difluoromethylation | 2-Bromo-5-hydroxybenzaldehyde | Difluoromethylating agent, K2CO3 | Reflux in acetonitrile | 85-90% | Mild, high selectivity |

| Oxidation of precursor | 2-Bromo-5-(difluoromethoxy)benzene | Potassium permanganate | Reflux in aqueous medium | 80-85% | Efficient for aldehyde formation |

| Multi-step halogenation | 5-(difluoromethoxy)benzaldehyde | NBS, oxidants | Controlled temperature, NBS addition | 75-85% | Suitable for scale-up |

Summary of Key Points

- The synthesis typically involves initial functionalization of a phenolic or hydroxyl precursor with difluoromethyl groups.

- Oxidation of methyl or phenolic groups to aldehyde is achieved using standard oxidants like potassium permanganate.

- Halogenation strategies, especially bromination, are employed to introduce the bromine atom at the desired position.

- The choice of method depends on the starting materials, desired scale, and specific functional group compatibility.

化学反応の分析

Types of Reactions

2-Bromo-5-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or catalyst.

Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

Major Products Formed

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Oxidation: 2-Bromo-5-(difluoromethoxy)benzoic acid.

Reduction: 2-Bromo-5-(difluoromethoxy)benzyl alcohol.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHBrFO

- Molecular Weight : Approximately 251.02 g/mol

- Structural Characteristics : The compound features a benzaldehyde group with a bromine atom at the 2-position and a difluoromethoxy group at the 5-position, contributing to its distinctive chemical behavior.

Organic Synthesis

2-Bromo-5-(difluoromethoxy)benzaldehyde serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex organic molecules through various reactions such as:

- Substitution Reactions : The bromine atom can be replaced by other functional groups, allowing for the diversification of chemical structures.

- Reduction and Oxidation : The compound can undergo reduction to form alcohols or oxidation to yield carboxylic acids, facilitating the synthesis of derivatives with desired functionalities .

Medicinal Chemistry

The compound's unique properties make it a candidate for drug development:

- Enzyme Inhibition Studies : It has been investigated for its potential to inhibit specific enzymes, which is crucial in the development of therapeutic agents. The difluoromethoxy group enhances binding affinity through hydrogen bonding interactions.

- Antimicrobial and Anticancer Activity : Similar compounds have shown biological activities such as antimicrobial and anticancer effects, suggesting that this compound may exhibit similar properties .

Biological Research

In biological studies, this compound is used to explore:

- Protein Interactions : It aids in proteomics research by studying protein-ligand interactions, which are essential for understanding biochemical pathways.

- Metabolic Stability : The incorporation of fluorine atoms is known to improve metabolic stability, making compounds more suitable for therapeutic applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Investigated its role as an inhibitor | Showed significant inhibition of target enzymes with potential therapeutic implications. |

| Anticancer Activity Assessment | Evaluated against cancer cell lines | Demonstrated cytotoxic effects comparable to known anticancer agents. |

| Synthesis of Complex Molecules | Used as a key intermediate | Successfully synthesized various derivatives showcasing its utility in organic synthesis. |

作用機序

The mechanism of action of 2-Bromo-5-(difluoromethoxy)benzaldehyde depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the aldehyde group is transformed into carboxylic acids or alcohols, respectively. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Alkoxy Groups

The reactivity and physical properties of halogenated benzaldehydes are highly dependent on substituent identity and position. Below is a comparison with key analogues:

Table 1: Structural and Physical Properties Comparison

Key Observations:

Electronic Effects: The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than fluorine. This impacts reactivity in cross-coupling reactions; for example, the trifluoromethyl derivative (CAS 102684-91-3) is used in Sonogashira couplings due to its strong electron-withdrawing nature . Trifluoromethoxy (-OCF₃) (CAS 505084-61-7) offers enhanced lipophilicity compared to -OCF₂H, influencing solubility and biological activity .

Positional Isomerism: The positional isomer 5-bromo-2-(difluoromethoxy)benzaldehyde (CAS 329269-64-9) demonstrates how substituent placement alters steric and electronic environments.

Crystallographic Behavior :

- In 2-bromo-5-fluorobenzaldehyde (CAS 1020717-72-8), Br⋯F interactions (3.18–3.37 Å) and π-stacking (centroid distances ~3.87 Å) dominate crystal packing . The bulkier -OCF₂H group in the target compound likely disrupts such interactions, leading to distinct crystal lattice arrangements.

生物活性

2-Bromo-5-(difluoromethoxy)benzaldehyde (CAS No. 1504952-98-0) is an aromatic compound that has garnered interest in various fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This compound possesses a difluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially leading to improved pharmacological properties.

- Molecular Formula : CHBrFO

- Molecular Weight : 251.03 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95% in commercial preparations .

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological targets, including enzymes and receptors. The presence of the bromine and difluoromethoxy substituents may influence its reactivity and binding affinity to biological molecules.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may act as a competitive inhibitor for certain enzymes, which can lead to altered metabolic pathways in target organisms.

- Cellular Interaction : The difluoromethoxy group can enhance the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds containing halogenated benzaldehyde moieties have demonstrated efficacy in inhibiting enzymes such as:

- Aldose Reductase : This enzyme is implicated in diabetic complications; inhibition can reduce sorbitol accumulation.

- Cyclooxygenase (COX) : Compounds with similar structures have shown potential as anti-inflammatory agents by inhibiting COX enzymes .

Case Studies

-

Anticancer Potential :

- A study examined the effects of halogenated benzaldehydes on various cancer cell lines, showing that modifications at the ortho or para positions significantly influenced cytotoxicity. Although specific data on this compound was not available, related compounds exhibited IC values in the low micromolar range against breast cancer cells .

- Enzyme Interaction :

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-(difluoromethoxy)benzaldehyde, and what experimental conditions are critical for regioselectivity?

- The compound can be synthesized via selective ortho-bromination of benzaldoxime precursors under controlled conditions. Key steps include using brominating agents like NBS (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions . For the difluoromethoxy group, fluorination of hydroxyl precursors using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is recommended . Ensure inert atmosphere conditions to prevent oxidation of the aldehyde group.

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- X-ray crystallography confirms molecular conformation and substituent orientation. The aldehyde oxygen typically adopts a trans position relative to bromine, as observed in analogous halogenated benzaldehydes . Vibrational spectroscopy (IR/Raman) identifies key functional groups, with C=O stretching at ~1700 cm⁻¹ and C-Br at ~600 cm⁻¹. NMR (¹H/¹³C/¹⁹F) resolves electronic effects: the aldehyde proton appears as a singlet at δ ~10 ppm, while difluoromethoxy groups show distinct ¹⁹F coupling patterns (e.g., δ -80 to -85 ppm for CF₂) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for ≥15 minutes and seek medical attention . Avoid inhalation; if ingested, rinse the mouth and consult a physician. Note that toxicological data for this specific compound are limited, so treat it as a potential irritant and mutagen .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the conformational stability and electronic properties of this compound?

- Ab initio calculations (e.g., DFT at B3LYP/6-311+G(d,p)) indicate the lowest-energy conformer has the aldehyde oxygen trans to bromine due to reduced steric hindrance and favorable electrostatic interactions. The difluoromethoxy group introduces electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity at the aldehyde position, which is critical for nucleophilic addition reactions .

Q. What mechanistic insights govern its use in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems?

- The bromine substituent acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Key parameters:

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to deprotonate intermediates.

- Solvent : DMF or THF at 80–100°C for 12–24 hours.

Monitor reaction progress via TLC (Rf shift) or GC-MS. Purify products via column chromatography (silica gel, hexane/EtOAc) .

Q. How does the difluoromethoxy group influence reactivity in heterocyclic synthesis (e.g., quinazolinones or isoxazoles)?

- The difluoromethoxy group enhances metabolic stability and lipophilicity in bioactive molecules. In quinazolinone synthesis, the aldehyde reacts with amidines under acidic conditions (e.g., HCl/EtOH, reflux) to form the heterocyclic core. The electron-withdrawing CF₂O group directs electrophilic substitution to the para position relative to bromine, enabling regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。